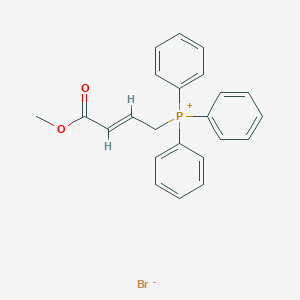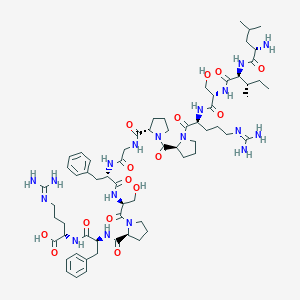
Bradykinin, leu-ile-ser-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bradykinin, leu-ile-ser-, is a peptide molecule that is involved in various physiological and pathological processes in the human body. It is a potent vasodilator and has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The synthesis of bradykinin, leu-ile-ser-, and its derivatives has been an area of active research in the field of biochemistry and pharmacology.
作用機序
Bradykinin, leu-ile-ser-, exerts its biological effects by binding to and activating bradykinin receptors, which are G protein-coupled receptors (GPCRs) located on the surface of various cells in the body. The activation of bradykinin receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase A (PKA) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the biological effects of bradykinin, leu-ile-ser-, such as vasodilation, inflammation, and pain.
生化学的および生理学的効果
Bradykinin, leu-ile-ser-, has a wide range of biochemical and physiological effects on the body. It is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. It also increases the permeability of blood vessels, allowing immune cells and other molecules to enter tissues and promote inflammation. In addition, bradykinin, leu-ile-ser-, has been shown to stimulate the release of pain mediators from nerve endings, leading to the sensation of pain.
実験室実験の利点と制限
Bradykinin, leu-ile-ser-, has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized peptide with a known mechanism of action, making it a useful tool for studying the function and regulation of bradykinin receptors. Another advantage is that it can be easily synthesized using SPPS, allowing for the production of large quantities of the peptide for research purposes. However, one limitation is that the biological effects of bradykinin, leu-ile-ser-, can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.
将来の方向性
There are several future directions for research on bradykinin, leu-ile-ser-. One direction is to study the role of bradykinin receptors in various diseases, such as hypertension, inflammation, and cancer, with the goal of developing new therapies that target these receptors. Another direction is to investigate the signaling pathways downstream of bradykinin receptors, with the goal of identifying new targets for drug development. Finally, there is a need for more studies on the physiological effects of bradykinin, leu-ile-ser-, in various tissues and organs, as well as in different disease states, to better understand its role in health and disease.
Conclusion
Bradykinin, leu-ile-ser-, is a peptide molecule that plays a critical role in various physiological and pathological processes in the human body. Its synthesis and biological effects have been extensively studied, and it has been used as a tool in scientific research to study the function and regulation of bradykinin receptors. Future research on this peptide will likely focus on its role in various diseases and the development of new therapies that target its receptors and downstream signaling pathways.
合成法
Bradykinin, leu-ile-ser-, is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure peptide.
科学的研究の応用
Bradykinin, leu-ile-ser-, has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The peptide has also been used as a tool in scientific research to study the function and regulation of bradykinin receptors, as well as to develop new therapies for diseases such as hypertension, inflammation, and cancer.
特性
CAS番号 |
117525-89-0 |
|---|---|
製品名 |
Bradykinin, leu-ile-ser- |
分子式 |
C65H100N18O15 |
分子量 |
1373.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
InChIキー |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
配列 |
LISRPPGFSPFR |
同義語 |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



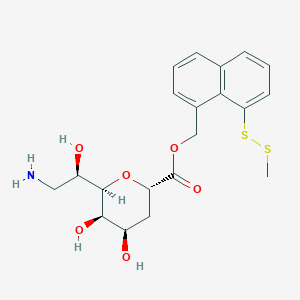
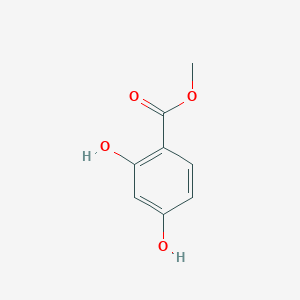
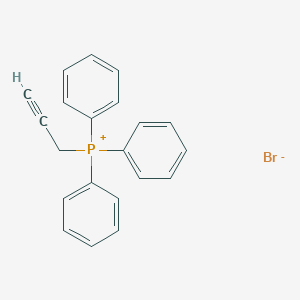
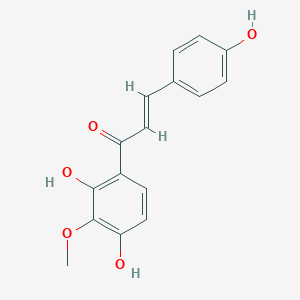
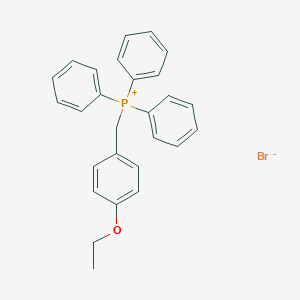
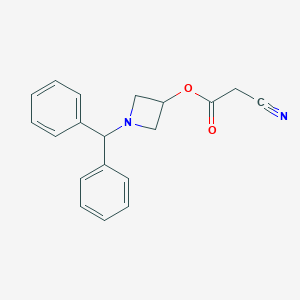
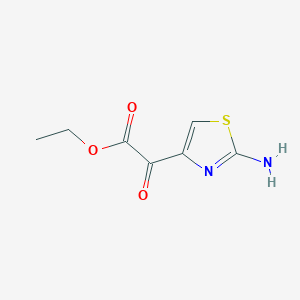
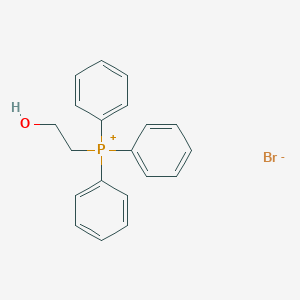
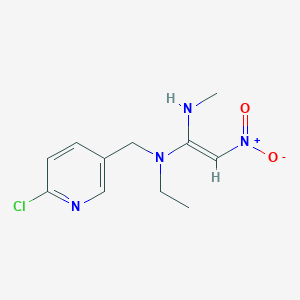
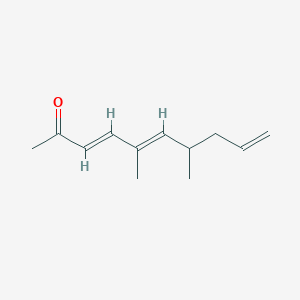
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
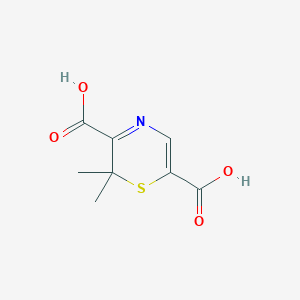
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
